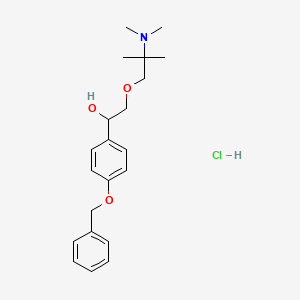
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenemethanol core with multiple functional groups attached, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride typically involves multiple steps, starting with the preparation of the benzenemethanol core. This is followed by the introduction of the dimethylamino and methylpropoxy groups through a series of substitution reactions. The final step involves the addition of the phenylmethoxy group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in the synthesis include dimethylamine, methylpropyl chloride, and phenylmethanol, among others.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce various alcohols or amines.
Applications De Recherche Scientifique
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanol, 2-(dimethylamino)-alpha-methyl-alpha-phenyl-
- Benzenemethanol, 3-chloro-2-[(dimethylamino)methyl]-diphenyl-
Uniqueness
Compared to similar compounds, Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Numéro CAS |
131962-19-1 |
|---|---|
Formule moléculaire |
C21H30ClNO3 |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)-2-methylpropoxy]-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-21(2,22(3)4)16-24-15-20(23)18-10-12-19(13-11-18)25-14-17-8-6-5-7-9-17;/h5-13,20,23H,14-16H2,1-4H3;1H |
Clé InChI |
NFYHHKCMRHRTPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


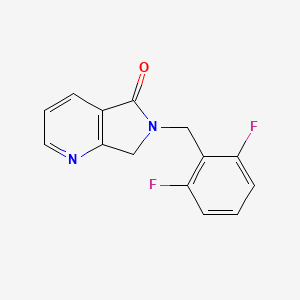
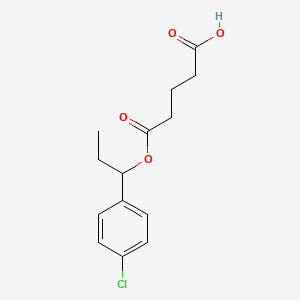

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
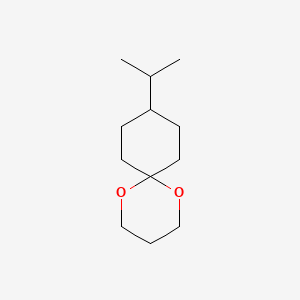
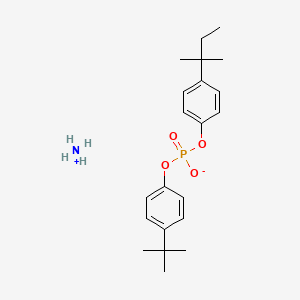
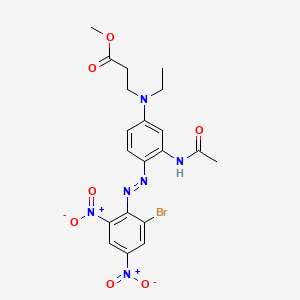
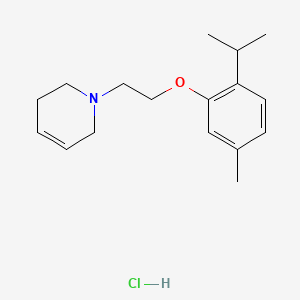

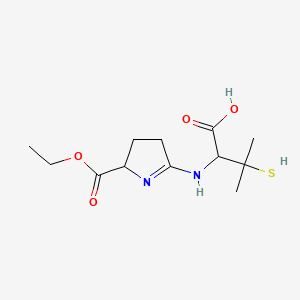

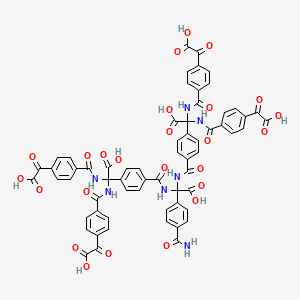
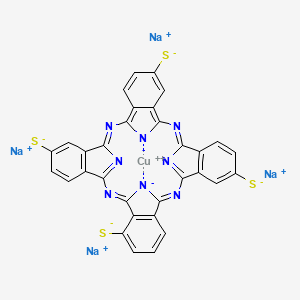
![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
